molecular formula C16H17ClN2S2 B14694156 Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylethyl ester CAS No. 34763-19-4

Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylethyl ester

Cat. No.: B14694156
CAS No.: 34763-19-4
M. Wt: 336.9 g/mol
InChI Key: LDDGBRBBAUAGFD-UHFFFAOYSA-N
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Description

Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylethyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a chlorophenyl group, and a carbonimidodithioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylethyl ester typically involves the reaction of 3-pyridinyl carbonimidodithioic acid with (4-chlorophenyl)methyl 1-methylethyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the development of new synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine: The compound’s potential therapeutic applications are explored, including its use as a lead compound in drug discovery for treating various diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

  • Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester
  • Carbonimidodithioic acid, 3-pyridinyl-, (4-fluorophenyl)methyl 1-methylethyl ester

Comparison: Compared to its analogs, Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylethyl ester exhibits unique chemical properties due to the presence of the chlorophenyl group. This group influences the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its brominated and fluorinated counterparts.

Properties

CAS No.

34763-19-4

Molecular Formula

C16H17ClN2S2

Molecular Weight

336.9 g/mol

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl] N-pyridin-3-ylcarbamodithioate

InChI

InChI=1S/C16H17ClN2S2/c1-16(2,10-12-5-7-13(17)8-6-12)21-15(20)19-14-4-3-9-18-11-14/h3-9,11H,10H2,1-2H3,(H,19,20)

InChI Key

LDDGBRBBAUAGFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)SC(=S)NC2=CN=CC=C2

Origin of Product

United States

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